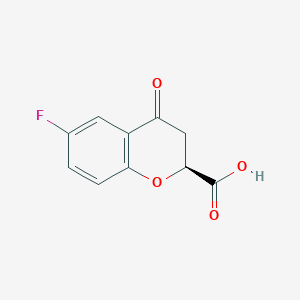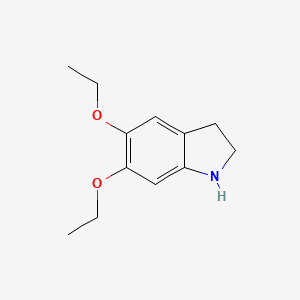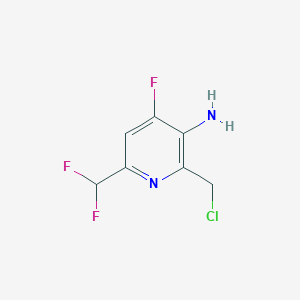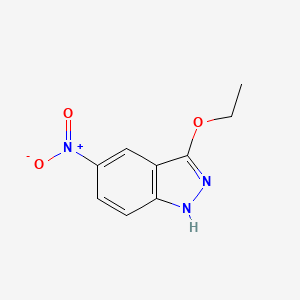
(S)-6-Fluoro-4-oxochroman-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-6-Fluoro-4-oxochroman-2-carboxylic acid is a fluorinated derivative of chroman-2-carboxylic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-6-Fluoro-4-oxochroman-2-carboxylic acid typically involves the following steps:
Starting Material: The synthesis begins with a suitable chroman derivative.
Fluorination: Introduction of the fluorine atom at the 6-position can be achieved using electrophilic fluorinating agents such as Selectfluor.
Oxidation: The chroman ring is oxidized to introduce the oxo group at the 4-position. This can be done using oxidizing agents like PCC (Pyridinium chlorochromate).
Carboxylation: The carboxylic acid group is introduced at the 2-position through carboxylation reactions, often using Grignard reagents followed by acidic workup.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(S)-6-Fluoro-4-oxochroman-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more complex derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: PCC, KMnO₄
Reduction: NaBH₄, LiAlH₄
Substitution: Nucleophilic reagents like amines or thiols
Major Products
Oxidation: Formation of quinone derivatives
Reduction: Formation of hydroxychroman derivatives
Substitution: Formation of amino or thiochroman derivatives
Scientific Research Applications
(S)-6-Fluoro-4-oxochroman-2-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of anti-inflammatory and anticancer drugs.
Materials Science: The compound’s unique structural features make it useful in the design of novel materials with specific electronic properties.
Biological Studies: It serves as a probe in biochemical studies to understand enzyme interactions and metabolic pathways.
Mechanism of Action
The mechanism of action of (S)-6-Fluoro-4-oxochroman-2-carboxylic acid involves its interaction with specific molecular targets:
Molecular Targets: Enzymes involved in oxidative stress pathways, such as NADPH oxidase.
Pathways Involved: The compound modulates oxidative stress by inhibiting the production of reactive oxygen species (ROS), thereby exerting its anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
- 4-Oxo-2-carboxychroman
- 6-Fluoro-2-carboxychroman
6-Fluoro-4-oxochroman-2-carboxylic acid: (without the (S)-configuration)
Uniqueness
(S)-6-Fluoro-4-oxochroman-2-carboxylic acid is unique due to its specific stereochemistry, which can significantly influence its biological activity and interactions with molecular targets. The presence of the fluorine atom also enhances its stability and lipophilicity, making it a valuable compound in drug design.
Properties
CAS No. |
118803-69-3 |
|---|---|
Molecular Formula |
C10H7FO4 |
Molecular Weight |
210.16 g/mol |
IUPAC Name |
(2S)-6-fluoro-4-oxo-2,3-dihydrochromene-2-carboxylic acid |
InChI |
InChI=1S/C10H7FO4/c11-5-1-2-8-6(3-5)7(12)4-9(15-8)10(13)14/h1-3,9H,4H2,(H,13,14)/t9-/m0/s1 |
InChI Key |
BWXXHZKFLLLJQP-VIFPVBQESA-N |
Isomeric SMILES |
C1[C@H](OC2=C(C1=O)C=C(C=C2)F)C(=O)O |
Canonical SMILES |
C1C(OC2=C(C1=O)C=C(C=C2)F)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Methyl-1-(1,7-diazaspiro[4.5]decan-1-yl)propan-1-one](/img/structure/B11892906.png)

![2H-Pyran-2-one, 6-methyl-4-[(trimethylsilyl)ethynyl]-](/img/structure/B11892916.png)







![2-Cyclopropyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-8-carboxylic acid](/img/structure/B11892982.png)



